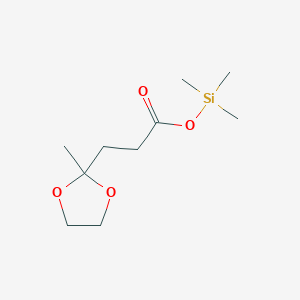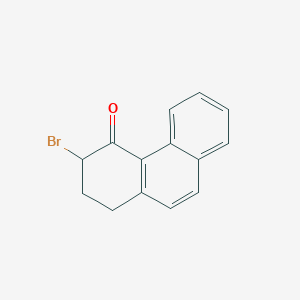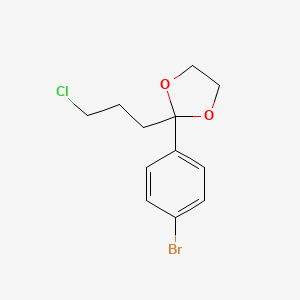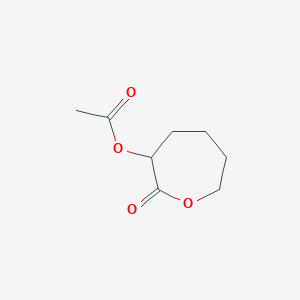
2-Oxooxepan-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxooxepan-3-yl acetate is an organic compound with the molecular formula C8H12O4 It is a derivative of oxepane, a seven-membered ring ether, and contains an acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxooxepan-3-yl acetate typically involves the Baeyer-Villiger oxidation of cyclic ketones. This reaction converts a ketone into an ester or lactone using peracids or hydrogen peroxide in the presence of a catalyst. For instance, cyclohexanone can be oxidized to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized enzymes, such as Baeyer-Villiger monooxygenases, can enhance the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxooxepan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxepane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxooxepan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxooxepan-3-yl acetate involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, particularly through the action of Baeyer-Villiger monooxygenases, which catalyze the oxidation of ketones to esters or lactones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxooxepan-3-yl acetate: Contains an oxepane ring with an acetate group.
2-Oxooxepan-3-yl propionate: Similar structure but with a propionate group instead of acetate.
2-Oxooxepan-3-yl butyrate: Contains a butyrate group, offering different reactivity and properties.
Uniqueness
Its ability to undergo Baeyer-Villiger oxidation and other transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
87532-16-9 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(2-oxooxepan-3-yl) acetate |
InChI |
InChI=1S/C8H12O4/c1-6(9)12-7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3 |
InChI-Schlüssel |
AEZODCIQWTVYID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14408830.png)
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
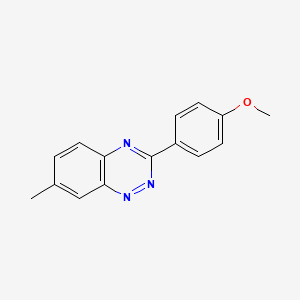
![7-Hexylidenebicyclo[4.1.0]heptane](/img/structure/B14408850.png)
![(4E)-2-[(Propan-2-yl)amino]-4-[(propan-2-yl)imino]naphthalen-1(4H)-one](/img/structure/B14408851.png)
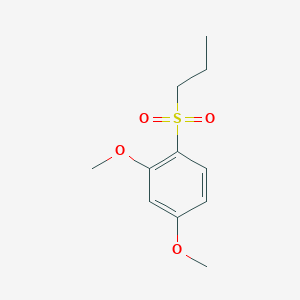
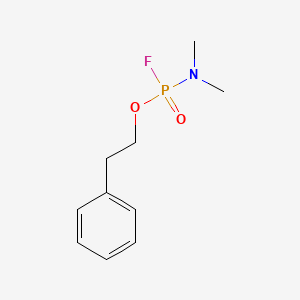
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
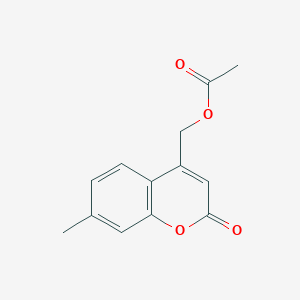
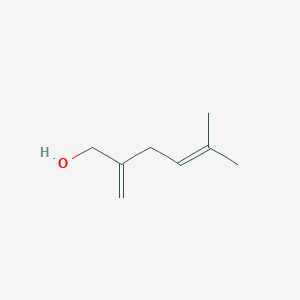
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
